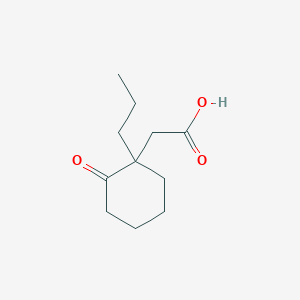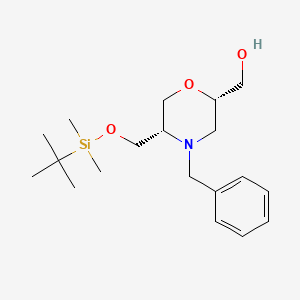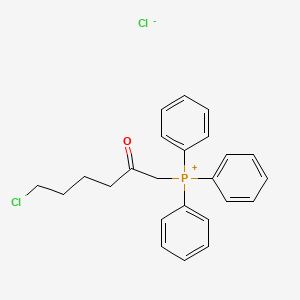
methyl 1-(6-methoxypyridazin-3-yl)-5-pyridin-2-ylpyrazole-3-carboxylate
Vue d'ensemble
Description
Methyl 1-(6-methoxy-3-pyridazinyl)-5-(2-pyridyl)-1H-pyrazole-3-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(6-methoxypyridazin-3-yl)-5-pyridin-2-ylpyrazole-3-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Substitution Reactions: Introduction of the pyridazinyl and pyridyl groups through nucleophilic substitution reactions.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to increase yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 1-(6-methoxy-3-pyridazinyl)-5-(2-pyridyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Hydrolysis: Breaking of ester bonds to form carboxylic acids and alcohols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, hydrolysis of the ester group would yield the corresponding carboxylic acid and methanol.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or antimicrobial properties.
Medicine: Potential use as a lead compound in drug discovery and development.
Industry: Possible applications in the development of agrochemicals or materials science.
Mécanisme D'action
The mechanism of action of methyl 1-(6-methoxypyridazin-3-yl)-5-pyridin-2-ylpyrazole-3-carboxylate would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response. The pathways involved would be specific to the target and the type of activity exhibited by the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazole Derivatives: Compounds with similar pyrazole core structures.
Pyridazinyl Compounds: Compounds containing the pyridazinyl group.
Pyridyl Compounds: Compounds containing the pyridyl group.
Uniqueness
Methyl 1-(6-methoxy-3-pyridazinyl)-5-(2-pyridyl)-1H-pyrazole-3-carboxylate is unique due to the specific combination of functional groups and the potential biological activities it may exhibit. This uniqueness can be leveraged in the design of new compounds with enhanced properties or specific activities.
Propriétés
Formule moléculaire |
C15H13N5O3 |
|---|---|
Poids moléculaire |
311.30 g/mol |
Nom IUPAC |
methyl 1-(6-methoxypyridazin-3-yl)-5-pyridin-2-ylpyrazole-3-carboxylate |
InChI |
InChI=1S/C15H13N5O3/c1-22-14-7-6-13(17-18-14)20-12(10-5-3-4-8-16-10)9-11(19-20)15(21)23-2/h3-9H,1-2H3 |
Clé InChI |
CLWQKTFXPAPCRE-UHFFFAOYSA-N |
SMILES canonique |
COC1=NN=C(C=C1)N2C(=CC(=N2)C(=O)OC)C3=CC=CC=N3 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1,2-Pyridazinedicarboxylic acid, tetrahydro-3-[[(4S)-2-oxo-4-(phenylmethyl)-3-oxazolidinyl]carbonyl]-, bis(1,1-dimethylethyl) ester, (3S)- (9CI)](/img/structure/B8466705.png)
![1-[4-(Trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B8466706.png)



![2-(5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-nitropyrimidine-4,6-diamine](/img/structure/B8466731.png)








